2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 896316-97-5
VCID: VC5282056
InChI: InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
SMILES: CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34

2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

CAS No.: 896316-97-5

Cat. No.: VC5282056

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 896316-97-5

Specification

CAS No. 896316-97-5
Molecular Formula C13H15N3OS
Molecular Weight 261.34
IUPAC Name 2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Standard InChI Key OWJUEUXCFNANCN-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1

Introduction

2-(Cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a] triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. These compounds are of significant interest due to their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound's unique structure combines a pyrido[1,2-a]triazine core with a cyclopentylsulfanyl substituent and a methyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multistep reactions using commercially available starting materials. A general synthetic pathway includes:

  • Formation of the Pyrido[1,2-a]135Triazine Core: This is achieved through cyclization reactions involving appropriate precursors like aminopyridines and triazines.

  • Introduction of the Cyclopentylsulfanyl Group: The substitution reaction introduces the cyclopentylthio group at position 2.

  • Methylation: The methyl group is added selectively at position 7 using alkylating agents under controlled conditions.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Both 1H^1H and 13C^13C NMR spectra confirm the chemical shifts corresponding to the cyclopentylsulfanyl and methyl groups.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Functional groups such as sulfanyl and triazine are identified via characteristic IR absorption bands.

Biological Activity

Preliminary studies suggest that pyrido[1,2-a] triazin-4-one derivatives exhibit promising pharmacological properties:

  • Antimicrobial Activity: The compound's heterocyclic framework may inhibit bacterial or fungal enzymes.

  • Anticancer Potential: Triazine derivatives have been investigated for their ability to disrupt tumor cell proliferation pathways.

  • Anti-inflammatory Effects: Molecular docking studies indicate potential as a 5-lipoxygenase (5-LOX) inhibitor.

Applications

This compound has potential applications in:

  • Drug Development: As a lead compound for designing novel therapeutics targeting inflammation or cancer.

  • Chemical Probes: For studying enzyme inhibition mechanisms.

  • Material Science: As a precursor for developing functionalized heterocycles with unique electronic properties.

Challenges and Future Directions

While promising, challenges remain in optimizing its synthesis for higher yields and purity. Further biological evaluation is necessary to confirm its therapeutic potential. Future research could focus on:

  • Expanding SAR studies to include additional substitutions on the pyridotriazine scaffold.

  • Conducting in vivo studies to assess pharmacokinetics and toxicity.

Table 2: Biological Activity Overview

Activity TypeExperimental EvidencePotential Mechanism
AntimicrobialIn vitro inhibition of bacterial growthEnzyme binding via hydrophobic pockets
AnticancerCytotoxicity against tumor cell linesDisruption of cell signaling pathways
Anti-inflammatoryMolecular docking with inflammatory enzymesInhibition of lipoxygenase activity

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